Multi-Target Mechanism: ERα Antagonism with Concurrent Aromatase Down-Regulation
In MCF-7aro ER+ breast cancer cells, 1,1-BHPE (1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene) functions as an ERα antagonist while simultaneously reducing aromatase protein levels, a dual mechanism not observed with the clinical SERM tamoxifen, which lacks direct aromatase modulation [1]. This multi-target action impairs breast cancer cell growth and induces apoptosis, representing a therapeutic advantage over single-target agents [1].
| Evidence Dimension | Mechanism of Action in ER+ Breast Cancer Cells |
|---|---|
| Target Compound Data | ERα antagonist; reduces aromatase protein levels; induces ERβ up-regulation |
| Comparator Or Baseline | Tamoxifen: ER antagonist only; does not directly reduce aromatase protein levels |
| Quantified Difference | Qualitative mechanistic differentiation; quantitative cell viability reduction observed (dose- and time-dependent) [1] |
| Conditions | MCF-7aro cell line (aromatase-overexpressing ER+ breast cancer model) |
Why This Matters
Enables researchers to study integrated estrogen signaling modulation in a single compound, potentially informing next-generation endocrine therapy development.
- [1] Almeida, C. F., Teixeira, N., Oliveira, A., Augusto, T. V., Correia-da-Silva, G., Ramos, M. J., Fernandes, P. A., & Amaral, C. (2021). Discovery of a multi-target compound for estrogen receptor-positive (ER+) breast cancer: Involvement of aromatase and ERs. Biochimie, 181, 65–76. View Source
